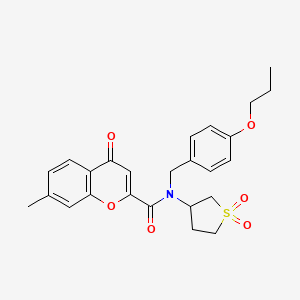

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4H-chromene backbone substituted with a 4-oxo group, a 7-methyl group, and two distinct amide-linked moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-propoxybenzyl group. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Eigenschaften

Molekularformel |

C25H27NO6S |

|---|---|

Molekulargewicht |

469.6 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide |

InChI |

InChI=1S/C25H27NO6S/c1-3-11-31-20-7-5-18(6-8-20)15-26(19-10-12-33(29,30)16-19)25(28)24-14-22(27)21-9-4-17(2)13-23(21)32-24/h4-9,13-14,19H,3,10-12,15-16H2,1-2H3 |

InChI-Schlüssel |

VGYFEELGBZWHEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromen-2-carboxamid beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Chromen-Kerns. Dies kann durch die Kondensation geeigneter Aldehyde und Ketone unter sauren oder basischen Bedingungen erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsverfahren zur Isolierung des gewünschten Produkts umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann N-(1,1-Dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromen-2-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale legen nahe, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin könnte N-(1,1-Dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromen-2-carboxamid auf sein therapeutisches Potenzial untersucht werden. Seine Fähigkeit, verschiedene chemische Modifikationen zu durchlaufen, ermöglicht die Entwicklung von Derivaten mit verbesserten pharmakologischen Eigenschaften.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. verbesserte Stabilität, Reaktivität oder Funktionalität. Seine Vielseitigkeit macht es zu einer wertvollen Komponente bei der Formulierung fortschrittlicher Produkte.

Wirkmechanismus

Der Wirkmechanismus von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Der Chromen-Kern und die Dioxidotetrahydrothiophenyl-Einheit können mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die spezifischen Signalwege, die beteiligt sind, hängen vom Kontext seiner Anwendung und den Modifikationen ab, die an seiner Struktur vorgenommen werden.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its versatility makes it a valuable component in the formulation of advanced products.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The chromene core and dioxidotetrahydrothiophenyl moiety may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the modifications made to its structure.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Chromene Carboxamides

The compound is compared with three structurally related chromene derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Research Findings and Limitations

- For example, ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with 4-methoxyphenethylamine to form the corresponding carboxamide .

Biological Activity Predictions:

Chromene derivatives with 4-oxo groups and sulfone moieties (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) have shown inhibitory activity against kinases and proteases . The propoxybenzyl group may further modulate selectivity for inflammatory targets like COX-2.Data Gaps: Experimental data on solubility, melting point, and in vitro/in vivo efficacy for the target compound are unavailable in the provided evidence.

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with various functional groups that enhance its biological activity. The presence of the 1,1-dioxide functional group in the tetrahydrothiophene moiety is particularly significant as it increases the compound's reactivity and interaction with biological targets.

Molecular Characteristics

- Molecular Formula: C20H19N1O6S1

- Molecular Weight: 401.4 g/mol

- CAS Number: 872868-03-6

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. Notably, it has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) , which plays a critical role in immune responses and inflammation .

Key Mechanisms:

- Kinase Inhibition: The compound inhibits IRAK-4, impacting pathways related to inflammation and immune response.

- Antioxidant Activity: It displays antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 Value (µg/mL) | Reference Compound (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast) | 6.40 ± 0.26 | 9.18 ± 1.12 |

| A-549 (Lung) | 22.09 | 15.06 ± 1.08 |

The compound exhibited promising cytotoxicity against both cell lines, indicating its potential as an anticancer agent .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various chromene derivatives, including our compound of interest, on human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, outperforming standard chemotherapeutic agents like Doxorubicin .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was subjected to several assays including DPPH radical scavenging and total antioxidant capacity tests. Results showed significant antioxidant activity, suggesting its potential utility in treating oxidative stress-related conditions .

Q & A

Q. Critical Conditions :

- Temperature control (60–80°C for amidation steps).

- Inert atmosphere (argon/nitrogen) to prevent oxidation side reactions.

- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for carboxyl activation .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C7, propoxybenzyl at N). Key signals: δ 2.4–2.6 ppm (tetrahydrothiophene sulfone protons), δ 6.8–7.3 ppm (aromatic protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ~521.5 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How does the sulfone group in the tetrahydrothiophene moiety influence the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

- Reactivity : The sulfone group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites). This is critical in designing prodrugs or covalent inhibitors .

- Biological Interactions :

- Enzyme Binding : Sulfone moieties may interact with cysteine residues in kinases or proteases, as seen in analogs with anticancer activity .

- Solubility : The polar sulfone group improves aqueous solubility, impacting pharmacokinetics .

Q. Methodological Insight :

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Q. Advanced Research Focus

- Standardized Assays : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-based viability assays) .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 7-methoxy or 4-chlorobenzyl analogs) to isolate substituent effects .

Q. Example Table :

| Analog Structure | IC₅₀ (μM) in MCF-7 | Key Substituent Difference |

|---|---|---|

| Parent Compound (7-methyl) | 0.45 | Baseline |

| 7-Methoxy Derivative | 0.82 | Reduced lipophilicity |

| 4-Chlorobenzyl Substituent | 0.28 | Enhanced electrophilicity |

How do structural analogs with modified benzyl or chromene substituents compare in target selectivity?

Q. Advanced Research Focus

- Benzyl Modifications :

- 4-Propoxybenzyl : Enhances blood-brain barrier penetration due to increased lipophilicity.

- 4-Fluorobenzyl : Improves metabolic stability by resisting oxidative demethylation .

- Chromene Core Modifications :

- 7-Methyl vs. 5,7-Dimethyl : Methyl groups at C5/C7 reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

Q. Methodology :

- Molecular Docking : Use X-ray crystallography data of target proteins (e.g., EGFR kinase) to model interactions .

What are the key challenges in scaling up synthesis while maintaining yield and purity?

Q. Advanced Research Focus

- Scale-Up Hurdles :

- Intermediate Isolation : Multi-step syntheses risk intermediate degradation; optimize one-pot strategies .

- Byproduct Formation : Mitigate via pH control (e.g., maintain pH 7–8 during amidation) .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.